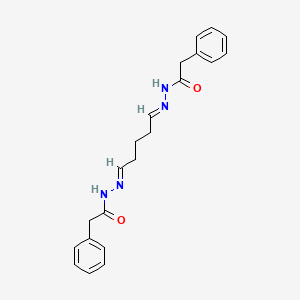![molecular formula C20H12Cl2N4S B11555738 2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE is a complex organic compound with significant potential in various scientific fields This compound features a pyridine ring substituted with amino, phenyl, and dicarbonitrile groups, along with a sulfanyl linkage to a dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a dichlorophenylmethyl sulfide under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 2-AMINO-4,6-DICHLOROPHENOL
- 2-AMINO-4-(3,4-DICHLOROPHENYL)-6-(2-THIENYL)-4H-PYRAN-3,5-DICARBONITRILE
Comparison: Compared to similar compounds, 2-AMINO-6-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE exhibits unique structural features, such as the combination of a pyridine ring with a dichlorophenylmethyl sulfanyl group
Propiedades
Fórmula molecular |
C20H12Cl2N4S |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-amino-6-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H12Cl2N4S/c21-16-7-6-12(8-17(16)22)11-27-20-15(10-24)18(13-4-2-1-3-5-13)14(9-23)19(25)26-20/h1-8H,11H2,(H2,25,26) |
Clave InChI |
IJDTVUSWFOOQPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11555667.png)
![3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11555673.png)
![Pentyl 4-{[(4-iodo-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11555680.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11555689.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B11555695.png)
![2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555697.png)
![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B11555699.png)

![1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11555712.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide](/img/structure/B11555713.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11555721.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11555722.png)
![(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11555727.png)
